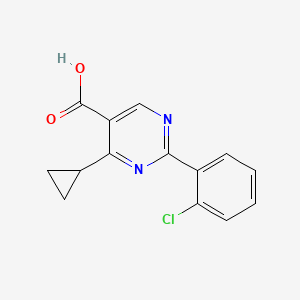![molecular formula C16H17N3O5S2 B2716435 (E)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide CAS No. 946334-34-5](/img/structure/B2716435.png)
(E)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide is a useful research compound. Its molecular formula is C16H17N3O5S2 and its molecular weight is 395.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Radioligand Applications
One study describes the synthesis and evaluation of a compound with affinity for acetylcholinesterase (AChE), indicating its potential use in in vivo studies related to AChE activity in the brain, despite its uniform distribution which suggests limitations for imaging studies of AChE in the mammalian brain (C. Brown-Proctor et al., 1999).
Photochemical Properties for Therapeutic Applications
Another research effort focused on the synthesis of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base, demonstrating significant photophysical and photochemical properties. These are deemed useful for photodynamic therapy applications in cancer treatment, highlighting the importance of such compounds in therapeutic contexts (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).
Inhibition of Cellular Adhesion Molecules
Research on a series of compounds, including benzothiazoles, demonstrated their ability to inhibit the expression of cellular adhesion molecules (E-selectin, ICAM-1, and VCAM-1), suggesting potential anti-inflammatory applications. This shows the relevance of such compounds in studying inflammatory processes and the development of anti-inflammatory agents (D. Boschelli et al., 1995).
Antimicrobial and Antifungal Activities
Several studies have synthesized and evaluated the antimicrobial and antifungal activities of compounds containing sulfonamide, thiadiazole, and benzothiazole moieties. These studies illustrate the potential of such compounds in developing new antimicrobial and antifungal agents, highlighting their importance in addressing resistance to existing drugs (I. Sych et al., 2019).
Properties
IUPAC Name |
N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-3-methyl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S2/c1-10-8-13(24-18-10)15(20)17-16-19(6-7-23-2)12-5-4-11(26(3,21)22)9-14(12)25-16/h4-5,8-9H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKEKYQCRJQVGMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)C)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)oxalamide](/img/structure/B2716352.png)
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2716353.png)

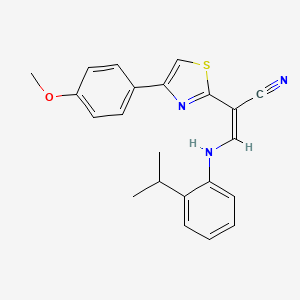
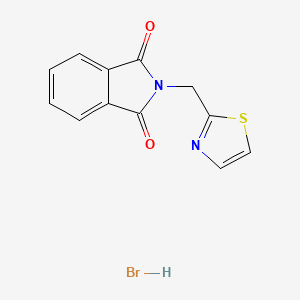
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2716361.png)
![4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(3-methylphenoxy)acetyl]piperidine](/img/structure/B2716363.png)
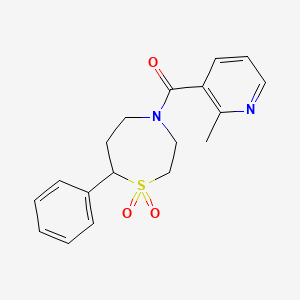
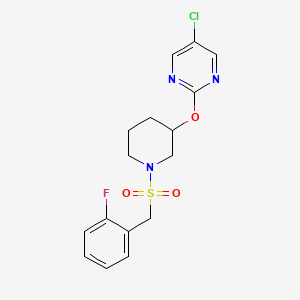
![8-(3-((2-methoxyphenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2716367.png)
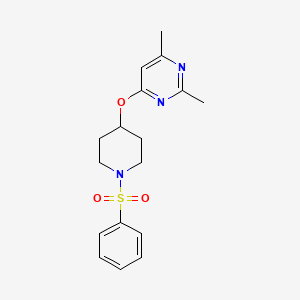
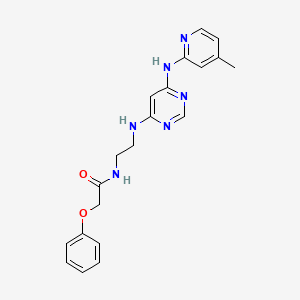
![Tert-butyl 1-[1-(2-chloropropanoyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B2716371.png)
